N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Description
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Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-20(10-14-12-31-22-24-17-5-3-4-16(17)21(27)25(14)22)23-8-1-2-9-28-15-6-7-18-19(11-15)30-13-29-18/h6-7,11,14H,3-5,8-10,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRIDHBOKUMCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)NCC#CCOC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety connected to a butynyl chain and an acetamide group. Its molecular formula is , with a molar mass of approximately 363.36 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzodioxole portion is known to interact with enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can lead to reduced glucose absorption, making it a potential candidate for managing diabetes .
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies indicate that related benzodioxole derivatives demonstrate significant cytotoxicity against various cancer cell lines .
In Vitro Studies
In vitro assays have demonstrated the following activities:
| Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| α-Amylase Inhibition | 0.68 | Human Salivary Gland Cells |
| Cytotoxicity | 26 - 65 | Various Cancer Cell Lines |
These findings suggest that the compound exhibits potent inhibitory effects on α-amylase while maintaining relatively low toxicity towards normal cells, indicating a favorable safety profile .
In Vivo Studies
In vivo experiments conducted on diabetic mice have shown that administration of the compound significantly reduced blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights its potential as an antidiabetic agent.
Case Studies and Research Findings
- Antidiabetic Potential : A study focused on the synthesis and evaluation of benzodioxole derivatives indicated that compounds similar to this compound displayed significant α-amylase inhibition and reduced blood glucose levels in diabetic models .
- Anticancer Efficacy : Research involving related compounds showed notable cytotoxic effects against several cancer cell lines, with IC50 values ranging between 26 µM to 65 µM across different assays . These findings support further investigation into the compound's mechanism of action in cancer biology.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Studies on related compounds reveal their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Pharmacological Studies
Mechanism of Action
The pharmacological action of N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide is hypothesized to involve interactions with specific biological targets such as nitric oxide synthase and other enzymes implicated in disease pathways . Molecular docking studies have provided insights into the binding affinities and potential interactions with target proteins.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new derivatives that can be tailored for specific biological activities or material properties. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance reactivity and selectivity in subsequent transformations .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of derivatives related to this compound using human breast cancer cell lines (MCF7). Results indicated that specific derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of structurally similar compounds against a range of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Q. What are the standard protocols for synthesizing and characterizing this compound?
Synthesis typically involves coupling the benzodioxole-containing alkyne moiety with the tricyclic thiadiazadienone core via amide bond formation. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for structural validation.
- Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (e.g., SHELXL for refinement) to confirm stereochemistry and purity .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) is critical. For example, in related benzodioxole-acetamide derivatives, asymmetric units often form hydrogen-bonded chains (N–H⋯O interactions) that stabilize crystal packing . Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .
Q. What safety protocols are recommended for handling this compound?
While specific safety data for this compound is limited, analogous acetamides require:
- PPE: Gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods during synthesis.
- First aid: Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics of key steps like alkyne-amide coupling. Pair this with statistical experimental design (e.g., factorial design) to screen variables (temperature, catalyst loading) and minimize trial-and-error approaches . ICReDD’s reaction path search methods integrate computational and experimental data for rapid optimization .
Q. What advanced techniques validate the compound’s bioactivity mechanisms?
- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., antioxidant enzymes like SOD or GPx, given structural analogs in ).
- Kinetic assays : Monitor radical scavenging (e.g., DPPH assay) with UV-Vis spectroscopy. Compare IC₅₀ values against controls like ascorbic acid .
- Metabolic stability : Employ LC-MS/MS to assess pharmacokinetics in microsomal models, focusing on benzodioxole ring oxidation .
Q. How do crystallographic twinning and disorder impact structural refinement?
High-resolution data (e.g., < 0.8 Å) and SHELXD’s dual-space algorithms help resolve twinning. For disorder, refine occupancy ratios using SHELXL’s PART instructions and validate with R₁/Rfree metrics. Example: In a benzodioxole derivative, Flack parameter analysis (0.47(8)) confirmed correct absolute configuration despite twinning .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process control : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring.
- Membrane separation : Use nanofiltration to isolate intermediates, reducing impurities .
- Design of experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like solvent polarity and reaction time .
Methodological Resources
Key Challenges and Solutions
- Low solubility : Use co-solvents (DMSO:PBS mixtures) or prodrug strategies (e.g., phosphate ester derivatization) .
- Stereochemical ambiguity : Combine SC-XRD with circular dichroism (CD) for chiral centers .
- Data contradictions : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) and computational NMR predictors (e.g., ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
